molecular formula C17H19ClN2O2S B10884771 1-(3-Chlorobenzyl)-4-(phenylsulfonyl)piperazine

1-(3-Chlorobenzyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B10884771
M. Wt: 350.9 g/mol
InChI Key: YIXNDGXSKXLYSV-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound with a molecular formula of C17H19ClN2O2S It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 1-(3-chlorobenzyl)piperazine with phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-4-(phenylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzyl)piperazine: A precursor in the synthesis of 1-(3-Chlorobenzyl)-4-(phenylsulfonyl)piperazine.

    1-(3-Chlorophenyl)piperazine: Another derivative of piperazine with different substituents.

Uniqueness

This compound is unique due to the presence of both the 3-chlorobenzyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(3-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C17H19ClN2O2S/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)23(21,22)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2

InChI Key

YIXNDGXSKXLYSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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